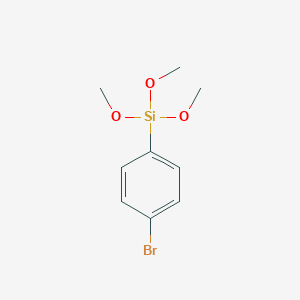

(Bromomethoxy)(dimethoxy)phenylsilane

Description

Properties

CAS No. |

17043-05-9 |

|---|---|

Molecular Formula |

C9H13BrO3Si |

Molecular Weight |

277.19 g/mol |

IUPAC Name |

bromomethoxy-dimethoxy-phenylsilane |

InChI |

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

MLPBFODEEHYVGO-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Br)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Bromomethoxy)(dimethoxy)phenylsilane: Synthesis, Properties, and Applications

Disclaimer: The compound (Bromomethoxy)(dimethoxy)phenylsilane is not a commercially available or widely documented chemical entity. This guide is a theoretical exploration of its chemical properties, potential synthesis, and applications, based on established principles of organosilane chemistry and the known reactivity of analogous structures. All protocols and data are predictive and should be approached with rigorous experimental validation.

Introduction

Organosilanes are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for applications ranging from protective group chemistry to advanced materials science.[1] This guide focuses on the hypothetical molecule, this compound, a compound poised at the intersection of several key functional group classes. Its unique structure, featuring a reactive bromomethoxy moiety, two hydrolytically sensitive methoxy groups, and a stable phenyl group attached to a central silicon atom, suggests a rich and nuanced chemical behavior. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework for understanding and potentially harnessing the synthetic potential of this novel silane.

We will explore a plausible synthetic route, delve into the predicted reactivity of its distinct functional components, and propose detailed experimental protocols for its handling and application. By grounding our predictions in the well-established chemistry of related compounds, this guide serves as a robust starting point for any investigation into this intriguing molecule.

Predicted Chemical and Physical Properties

The anticipated properties of this compound are extrapolated from structurally similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H13BrO3Si | Based on the constituent atoms. |

| Molecular Weight | ~277.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many functionalized phenylsilanes. |

| Boiling Point | Estimated >200 °C (with potential decomposition) | Phenylsilanes often have high boiling points; the presence of the bromoalkoxy group may lead to instability at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water. | Consistent with the nonpolar nature of the phenyl and methoxy groups. |

| Stability | Moisture-sensitive.[2][3] Thermally sensitive. | The dimethoxy groups are susceptible to hydrolysis. Alpha-bromo ethers can be thermally labile. |

Proposed Synthesis

A plausible synthetic route to this compound would likely proceed via a two-step process starting from trichlorophenylsilane. This approach leverages the well-established reactivity of chlorosilanes with alcohols.[4][5]

Step 1: Synthesis of Dichloro(methoxy)phenylsilane

The initial step involves the selective methanolysis of one Si-Cl bond of trichlorophenylsilane.

Reaction: PhSiCl₃ + MeOH → PhSiCl₂(OMe) + HCl

Protocol:

-

To a solution of trichlorophenylsilane (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

-

Slowly add a solution of anhydrous methanol (1.0 equiv.) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The reaction progress can be monitored by GC-MS or ¹H NMR.

-

Upon completion, the solvent and HCl can be removed under reduced pressure to yield the crude dichloro(methoxy)phenylsilane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves the reaction of the remaining Si-Cl bonds with a source of the "bromomethoxy" group. A practical approach would be to first generate dimethoxyphenylsilane and then perform a bromination. A more direct, albeit potentially less selective, route could involve reaction with bromomethanol, though this reagent is not standard. A more plausible approach is the bromination of a methoxy group attached to silicon, though this is not a standard transformation. A more likely synthetic route would involve the synthesis of dimethoxyphenylsilane followed by a carefully controlled bromination.

Proposed Two-Step approach from Dimethoxyphenylsilane:

2a. Synthesis of Dimethoxyphenylsilane

Reaction: PhSiCl₂(OMe) + 2 MeOH → PhSi(OMe)₂H + 2 HCl

Protocol:

-

Following the synthesis of dichloro(methoxy)phenylsilane, add an excess of anhydrous methanol (3.0 equiv.) to the reaction mixture at 0 °C.

-

Slowly add a non-nucleophilic base, such as triethylamine (2.2 equiv.), to scavenge the generated HCl.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the triethylammonium chloride salt and wash with anhydrous diethyl ether.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting dimethoxyphenylsilane by vacuum distillation.

2b. Bromination of a Methoxy Group (Hypothetical)

This step is theoretical as direct bromination of a methoxy group on silicon is not a standard reaction. A more plausible, yet complex, alternative would be the introduction of a bromomethoxy ligand. However, for the purpose of this guide, we will explore the hypothetical direct bromination.

Reaction: PhSi(OMe)₂H + Br₂ → PhSi(OMe)(OCH₂Br)H + HBr (This is a simplified hypothetical reaction)

A more controlled approach might involve the use of a brominating agent like N-bromosuccinimide (NBS) with a radical initiator.

Hypothetical Protocol:

-

Dissolve dimethoxyphenylsilane (1.0 equiv.) in an inert solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the reaction mixture under reflux and monitor by GC-MS.

-

Upon completion, cool the reaction, filter the succinimide, and remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

Synthesis Workflow Diagram:

Caption: Proposed synthesis of this compound.

Predicted Reactivity and Mechanistic Insights

The reactivity of this compound is expected to be dominated by its three key functional groups: the dimethoxy-silyl moiety, the bromomethoxy group, and the phenyl-silicon bond.

Hydrolysis of the Dimethoxy Groups

The silicon-oxygen bonds in the dimethoxy groups are susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions, to form silanols.[6][7][8]

Reaction: PhSi(OMe)(OCH₂Br)H + 2H₂O → PhSi(OH)₂(OCH₂Br)H + 2MeOH

Mechanism: The reaction proceeds via nucleophilic attack of water on the silicon center, followed by proton transfer and elimination of methanol. This process can continue, leading to the formation of siloxane polymers.

Reactivity Logic Diagram:

Caption: Hydrolytic pathway of the target compound.

Reactivity of the Bromomethoxy Group

The bromomethoxy group is analogous to an α-bromo ether, which is a reactive alkylating agent.[9] The bromine atom is a good leaving group, and the adjacent oxygen can stabilize a developing positive charge on the carbon.

Nucleophilic Substitution: The compound is expected to react with various nucleophiles (e.g., alcohols, amines, thiols, Grignard reagents) at the bromomethyl carbon.

Reaction with an Alcohol (Alkoxymethylation): PhSi(OMe)(OCH₂Br)H + R'OH → PhSi(OMe)(OCH₂OR')H + HBr

Experimental Protocol: Alkoxymethylation of a Primary Alcohol

-

Dissolve the primary alcohol (1.2 equiv.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Reactivity of the Phenyl-Silicon Bond

The phenyl-silicon bond is generally stable but can be cleaved under specific conditions, for example, in certain cross-coupling reactions.

Predicted Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics are anticipated:

| Technique | Predicted Key Signals |

| ¹H NMR | - δ ~7.3-7.8 ppm (m, 5H, Phenyl protons)- δ ~5.5-5.8 ppm (s, 2H, -OCH₂Br)- δ ~3.6-3.8 ppm (s, 6H, -OCH₃) |

| ¹³C NMR | - δ ~128-135 ppm (Phenyl carbons)- δ ~80-85 ppm (-OCH₂Br)- δ ~50-55 ppm (-OCH₃) |

| ²⁹Si NMR | A single resonance in the typical range for phenylalkoxysilanes. |

| Mass Spec (ESI-MS) | Predicted m/z for [M+H]⁺ and characteristic isotopic pattern for bromine. |

Safety and Handling

Given the predicted reactivity, this compound should be handled with care in a well-ventilated fume hood.

-

Moisture Sensitivity: The compound is expected to be moisture-sensitive.[2][3] Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Toxicity: Alpha-halo ethers are known to be potent alkylating agents and should be treated as potentially toxic and carcinogenic.[10][11] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactivity Hazards: The reaction with nucleophiles can be exothermic. Perform reactions with appropriate cooling.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials.

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications in organic synthesis:

-

Alkoxymethylating Agent: The reactive bromomethoxy group could be used to introduce the alkoxymethyl protecting group or to act as a linker in more complex molecular architectures.

-

Precursor to Functionalized Siloxanes: Controlled hydrolysis could lead to the formation of novel siloxane polymers with pendant functional groups.

-

Intermediate in Cross-Coupling Reactions: The phenyl group could potentially participate in Hiyama-type cross-coupling reactions.

Conclusion

While this compound remains a theoretical construct, this in-depth guide provides a scientifically grounded framework for its potential synthesis, reactivity, and application. The convergence of a reactive alkylating moiety and a versatile silyl ether platform within a single molecule presents exciting opportunities for synthetic innovation. It is our hope that this theoretical exploration will inspire experimental efforts to synthesize and characterize this novel compound, thereby expanding the ever-growing toolkit of organosilane chemistry.

References

-

Direct synthesis of alkoxysilanes: current state, challenges and prospects. (2023). Russian Journal of General Chemistry, 93(8), 1935-1946. [Link]

- Process for the preparation of alkoxysilanes. (2001).

-

Synthesis scheme for the preparation of alkoxy‐ or chlorosilanes and the subsequent hydrolysis for the formation of silanols. (2019). ResearchGate. [Link]

-

Silyl enol ether synthesis by silylation. Organic Chemistry Portal. [Link]

-

From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. (2021). ACS Omega, 6(49), 33357–33368. [Link]

-

Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

-

Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]

-

Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. [Link]

-

Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Sciencemadness.org. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5343–5350. [Link]

-

Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate. [Link]

-

Bromomethyl methyl ether. LookChem. [Link]

-

The roles of silanes as coupling reagents and in deoxygenative alkylations. LSU Scholarly Repository. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2011). Molecules, 16(4), 2811–2879. [Link]

-

Arylsiloxane synthesis. Organic Chemistry Portal. [Link]

-

Silanes. Organic Chemistry Portal. [Link]

-

The evaluation of reactivity of different silanes. ResearchGate. [Link]

-

Formation of disilanes in the reaction of stable silylenes with halocarbons. (2000). Journal of the American Chemical Society, 122(23), 5520-5527. [Link]

-

Silanes for Powerful Connections. Wacker Chemie AG. [Link]

-

Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures. (2003). The Journal of Organic Chemistry, 68(26), 9933-9937. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencemadness.org [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (Bromomethoxy)(dimethoxy)phenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethoxy)(dimethoxy)phenylsilane is a specialized bifunctional organosilicon compound with significant potential in organic synthesis and materials science. Its unique structure, featuring both reactive bromomethoxy and stable dimethoxy groups attached to a central silicon atom, allows for sequential and orthogonal chemical transformations. This guide provides a comprehensive overview of a proposed synthetic route for this compound, detailed protocols for its characterization, and insights into its potential applications. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Versatility of Functionalized Phenylsilanes

Alkoxysilanes are a cornerstone in materials science and organic chemistry, serving as precursors for silica-based materials, surface functionalization agents, and versatile intermediates in synthesis.[1][2] Phenyl-substituted silanes, in particular, offer enhanced thermal and chemical stability compared to their alkyl counterparts. The introduction of multiple, differentially reactive functional groups onto the silicon atom, as in the case of this compound, creates a powerful synthetic building block.

The dimethoxy groups provide a pathway for controlled hydrolysis and condensation, forming stable siloxane bonds (Si-O-Si), which is fundamental to the formation of silicon-based polymers and surface coatings.[3][4] The bromomethoxy group, on the other hand, is a latent electrophile. The carbon-bromine bond can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities. This dual reactivity makes the target molecule a prime candidate for applications such as:

-

Drug Delivery Systems: Covalent attachment of therapeutic agents via the bromomethoxy handle, while the dimethoxy groups are used to form or graft onto silica nanoparticles.[3][5]

-

Surface Modification: Anchoring the silane to a hydroxylated surface (e.g., glass, silica gel) through the methoxy groups, leaving the bromo-functional tail available for further chemical elaboration.[4]

-

Crosslinking Agents: In polymer chemistry, the different reactivities can be exploited for stepwise network formation, imparting specific mechanical or chemical properties to the material.[3]

This guide will detail a robust and logical approach to the synthesis and definitive characterization of this high-potential compound.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached via the selective monobromination of a readily available precursor, Phenyltrimethoxysilane. This transformation leverages the reactivity of silicon-oxygen bonds with brominating agents, particularly bromotrimethylsilane (TMSBr), which is known for its efficacy in cleaving ethers and esters under mild conditions.

The core of this synthesis is the substitution of one methoxy group with a bromine atom. The reaction is driven by the formation of the thermodynamically stable Si-O-Si bond in the by-product, hexamethyldisiloxane, and the volatile nature of methyl bromide.

Synthetic Workflow

The overall process involves the reaction of the starting material with the brominating agent, followed by careful workup and purification to isolate the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Phenyltrimethoxysilane (C₉H₁₄O₃Si, MW: 198.29 g/mol )

-

Bromotrimethylsilane (TMSBr, C₃H₉BrSi, MW: 153.09 g/mol )

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Inert gas manifold

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and an addition funnel. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen to ensure anhydrous conditions.

-

Reaction Initiation: Charge the flask with Phenyltrimethoxysilane (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Bromotrimethylsilane (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the oxygen atom of a methoxy group on the silicon atom of TMSBr, or coordination of the Lewis acidic silicon of TMSBr to the methoxy oxygen. This is followed by a nucleophilic attack of the bromide ion at the silicon center of the phenyltrimethoxysilane, leading to the displacement of a methoxy group and the formation of the desired product.

Caption: Proposed mechanism for the synthesis.

Comprehensive Characterization

Definitive characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques and expected results are proposed based on the analysis of structurally similar compounds.[6][7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.65 - 7.80 | Multiplet |

| 7.35 - 7.50 | Multiplet |

| 5.10 | Singlet |

| 3.65 | Singlet |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 134.5 | Quaternary C of the phenyl group attached to Si |

| 130.0 | para-C of the phenyl group |

| 128.0 | ortho/meta-C of the phenyl group |

| 55.0 | -O-CH₂-Br |

| 51.0 | -Si-(OCH₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the key functional groups present in the molecule.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3070 - 3050 | C-H stretch |

| 2960 - 2850 | C-H stretch |

| 1430 | C=C stretch |

| 1190 | Si-O-C stretch |

| 1080 | Si-O-C stretch |

| 820 | Si-C stretch |

| 700 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, further corroborating the structure.

| Predicted Mass Spectrometry Data (EI) | |

| m/z Value | Assignment |

| ~276/278 | [M]⁺ Molecular ion peak (showing isotopic pattern for Br) |

| [M-31]⁺ | Loss of a methoxy radical (·OCH₃) |

| [M-93]⁺ | Loss of the bromomethoxy radical (·OCH₂Br) |

| ~197 | [M-Br]⁺ |

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is crucial.

-

Phenyltrimethoxysilane: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. It is combustible and moisture-sensitive.

-

Bromotrimethylsilane (TMSBr): This reagent is highly corrosive, flammable, and reacts violently with water.[12] It causes severe skin burns and eye damage.[12] All manipulations must be carried out under an inert atmosphere in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Dichloromethane: A potential carcinogen and volatile solvent. Handle only in a fume hood with appropriate PPE.

-

This compound (Product): As a novel compound, its toxicological properties are unknown. It should be handled with care, assuming it is hazardous. It is likely to be moisture-sensitive and should be stored under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[13][14] An emergency shower and eyewash station should be readily accessible.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organosilicon chemistry, offering a high probability of success. The detailed characterization plan provides a clear roadmap for structural verification and purity assessment. The unique bifunctional nature of this molecule positions it as a valuable tool for researchers in drug development, materials science, and synthetic chemistry, opening avenues for novel molecular architectures and functional materials.

References

- Nanjing SiSiB Silicones Co., Ltd. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation.

- Wikipedia. Silyl ether.

- BenchChem. A Comparative Analysis of Aryloxysilane and Alkoxysilane Precursors for Researchers and Drug Development Professionals.

- BenchChem. A Comparative Guide to Alkoxysilane Precursors for Silica-Based Material Synthesis.

- NIH. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles.

- NIH. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications.

- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Phenylsilane as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides.

- Fisher Scientific. Safety Data Sheet.

- TCI Chemicals. SAFETY DATA SHEET - Tetrabutylammonium Fluoride Hydrate.

- Sigma-Aldrich. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET - Tetrabutylammonium Fluoride (ca. 1mol/L in Tetrahydrofuran).

- NIH. Phenylsilane | C6H8Si | CID 12752 - PubChem.

- ResearchGate. 1 H NMR spectra of a 1:1 mixture of phenylsilane and 1b in CD 3 CN.

- ChemicalBook. Dimethoxymethylphenylsilane(3027-21-2) 1H NMR spectrum.

- Organic Chemistry Portal. Phenylsilane.

- ResearchGate. Synthesis and characterization of dimethoxy diphenyl silane.

- NIST WebBook. Silane, dimethoxymethylphenyl-.

- PubChem. (Bromomethyl)(dimethyl)phenylsilane | C9H13BrSi | CID 12599227.

- Asian Journal of Chemistry. Synthesis and Characterization of Dimethoxy Diphenyl Silane.

- SciSpace. Synthesis of Tris(4-Methoxyphenyl)Phenylsilane Using Phenylsilane and 4-Iodo Anisole Catalyzed by Palladium Complex.

- NIST WebBook. Silane, phenyl-.

- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.

- PubChem. Diphenyldimethoxysilane | C14H16O2Si | CID 81284.

- Sigma-Aldrich. Dimethoxy(methyl)(phenyl)silane | 3027-21-2.

- SpectraBase. C6H5SIH3;PHENYLSILANE - Optional[1H NMR] - Spectrum.

- NIST WebBook. Silane, trimethoxyphenyl-.

- SpectraBase. Dimethoxymethylphenylsilane - Optional[Vapor Phase IR] - Spectrum.

- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- BLD Pharm. 3027-21-2|Dimethoxy(methyl)(phenyl)silane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethoxymethylphenylsilane(3027-21-2) 1H NMR spectrum [chemicalbook.com]

- 7. Silane, dimethoxymethylphenyl- [webbook.nist.gov]

- 8. (Bromomethyl)(dimethyl)phenylsilane | C9H13BrSi | CID 12599227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Silane, phenyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Silane, trimethoxyphenyl- [webbook.nist.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.ie [fishersci.ie]

- 14. tcichemicals.com [tcichemicals.com]

Navigating the Frontier of Sila-Functionalization: A Technical Guide to (Bromomethoxy)(dimethoxy)phenylsilane

Foreword: Charting Uncatalogued Territory

In the dynamic landscape of chemical synthesis and drug development, the exploration of novel molecular architectures is paramount. This guide addresses the compound "(bromomethoxy)(dimethoxy)phenylsilane," a theoretically intriguing yet currently uncatalogued entity in major chemical databases. As such, a direct exposition of its empirical data is not possible.

Instead, this document serves as a forward-looking technical guide, grounded in the established principles of organosilane chemistry. We will dissect the probable nomenclature, propose a logical synthetic pathway, predict its reactivity and properties, and explore its potential applications, particularly within the pharmaceutical sciences. To provide a solid empirical anchor, we will draw parallels to the well-characterized analogue, Dimethoxy(methyl)phenylsilane (CAS: 3027-21-2) . This approach is designed to equip researchers and drug development professionals with the foundational knowledge and scientifically-grounded foresight required to approach this or similar novel silane reagents.

Part 1: Defining the Molecule - Nomenclature and Structure

The name "this compound" implies a central silicon atom bonded to four different substituents: a phenyl group (-C₆H₅), two methoxy groups (-OCH₃), and a bromomethoxy group (-OCH₂Br).

According to IUPAC nomenclature guidelines for organic chemistry and silanes, the parent hydride is silane (SiH₄)[1][2][3]. The substituents are listed alphabetically. Therefore, a more systematic IUPAC name would be (Bromomethoxy)dimethoxy(phenyl)silane .

Structural Representation:

The molecule's core is a tetrahedral silicon atom, as depicted below.

Caption: 2D representation of (Bromomethoxy)dimethoxy(phenyl)silane.

Part 2: A Proposed Synthetic Route

While no specific synthesis for this molecule is documented, a plausible route can be designed based on known organosilane reactions. A logical approach would involve the controlled substitution of a suitable precursor, such as trichlorophenylsilane.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for (Bromomethoxy)dimethoxy(phenyl)silane.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of Dichlorodimethoxyphenylsilane Intermediate

This procedure is adapted from methodologies for the synthesis of alkoxysilanes.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with trichlorophenylsilane dissolved in a dry, non-polar solvent like toluene.

-

Reagent Addition: A solution of two equivalents of dry methanol and a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine) in toluene is added dropwise from the dropping funnel at 0°C to control the exothermic reaction. The base is crucial to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by GC-MS to observe the formation of the dichlorodimethoxyphenylsilane intermediate.

-

Work-up and Purification: Upon completion, the precipitated salt (e.g., pyridinium chloride) is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum.

Step 3: Introduction of the Bromomethoxy Group (Theoretical)

The introduction of a bromomethoxy group onto a silane is not a standard transformation. A possible, yet speculative, approach could involve the reaction of a silyl ether with a source of bromomethoxy cation or its equivalent. A more plausible route might involve the reaction of dimethoxyphenylsilane with a bromomethylating agent. However, the reactivity of the Si-H bond would need to be carefully considered.

A potential, though challenging, alternative could be the reaction of a pre-formed lithium bromomethoxide with chlorodimethoxyphenylsilane. The stability of such a reagent would be a significant concern.

Part 3: Predicted Chemical Properties and Reactivity

The chemical behavior of this compound would be dictated by the interplay of its functional groups.

| Property | Predicted Characteristic | Rationale |

| Hydrolytic Stability | Low to moderate | Alkoxysilane groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts, to form silanols[4][5]. The presence of three alkoxy groups would likely lead to relatively rapid hydrolysis and subsequent condensation to form siloxane polymers. |

| Reactivity of the Bromomethoxy Group | High | The C-Br bond in the bromomethoxy group is expected to be labile, making it a good leaving group in nucleophilic substitution reactions. This moiety could serve as a handle for attaching the molecule to other substrates. |

| Thermal Stability | Moderate | Organosilanes generally exhibit good thermal stability, but the presence of the bromomethoxy group might lower the decomposition temperature compared to simpler alkoxysilanes. |

| Solubility | Soluble in common organic solvents | The phenyl and alkoxy groups would confer solubility in solvents like ethers, hydrocarbons, and chlorinated solvents. |

Key Reaction Pathways:

-

Hydrolysis and Condensation: In the presence of water, the methoxy and potentially the bromomethoxy groups will hydrolyze to form silanols (Si-OH). These silanols are highly reactive and will condense to form Si-O-Si (siloxane) bonds, leading to oligomers or polymers[6].

-

Nucleophilic Substitution: The bromomethyl group is susceptible to attack by nucleophiles, enabling the conjugation of this molecule to alcohols, amines, or thiols.

Part 4: A Tangible Analogue: Dimethoxy(methyl)phenylsilane

To ground our discussion in empirical data, we will examine the known properties of Dimethoxy(methyl)phenylsilane (CAS No: 3027-21-2)[2][3][5].

| Property | Value | Source |

| CAS Number | 3027-21-2 | [2][3][5] |

| Molecular Formula | C₉H₁₄O₂Si | [3] |

| Molecular Weight | 182.29 g/mol | [3] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥98% | [5] |

| Storage | Inert atmosphere, room temperature | [5] |

This compound is used in organic synthesis and material science. Its reactivity is dominated by the hydrolysis of the two methoxy groups, similar to what is predicted for our target molecule.

Part 5: Potential Applications in Drug Development

The unique combination of a reactive handle (bromomethoxy), a core that can be tuned for solubility and stability (phenyl and methoxy groups), and a silicon atom makes this compound a potentially valuable tool in drug development.

-

Bioconjugation: The bromomethoxy group could be used to covalently link the silane to biological molecules, such as proteins or antibodies, to create targeted drug delivery systems.

-

Prodrug Strategies: The silane could be used as a linker in a prodrug, with the Si-O bonds designed to hydrolyze under specific physiological conditions to release the active pharmaceutical ingredient.

-

Surface Modification: As with other silanes, this molecule could be used to modify the surface of silica-based nanoparticles or medical implants to improve biocompatibility or to immobilize therapeutic agents[7].

Part 6: Safety and Handling

While specific toxicity data for this compound is unavailable, the following precautions should be taken based on its predicted properties and analogy to other reactive silanes:

-

Moisture Sensitivity: The compound is expected to be moisture-sensitive. Handle under an inert, dry atmosphere.

-

Byproducts of Hydrolysis: Hydrolysis will release methanol and likely bromomethanol (which can decompose to formaldehyde and HBr). Both are toxic and corrosive.

-

Reactivity: The bromomethoxy group suggests it may be an alkylating agent, which are often toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing, albeit currently theoretical, molecular scaffold. This guide has laid out a scientifically-grounded framework for its nomenclature, potential synthesis, and predicted properties. By understanding the fundamental chemistry of organosilanes and drawing parallels with known compounds like dimethoxy(methyl)phenylsilane, researchers can begin to explore the synthesis and application of this and other novel sila-reagents. The potential for such molecules to contribute to advances in materials science and drug development is significant, inviting the scientific community to further investigate this promising frontier.

References

- Arkles, B. et al. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- IUPAC. (2013). Nomenclature of Organic Chemistry.

- IUPAC. Compendium of Chemical Terminology, 5th ed.

- Matyjaszewski, K., & Gnanou, Y., & Leibler, L. (Eds.). (2007).

- ACD/Labs. (n.d.). R-5.1.4 Silicon parent hydrides.

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of adhesion science and technology, 6(1), 127-149.

- Nanjing SiSiB Silicones Co., Ltd. (n.d.).

- Sigma-Aldrich. (n.d.). Dimethoxy(methyl)phenylsilane. Product Page.

- Maddox, D. L., & Ulijn, R. V. (2014). Peptide-based supramolecular materials for biomedical applications. Chemical Society Reviews, 43(17), 6275-6287.

- Wikipedia. (n.d.). Phenylsilane.

- Gelest, Inc. (n.d.). Phenylsilane. Product Page.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. acdlabs.com [acdlabs.com]

- 4. gelest.com [gelest.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 7. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (Bromomethoxy)(dimethoxy)phenylsilane: A Predictive and Methodological Guide

Abstract

This technical guide addresses the spectroscopic properties of (Bromomethoxy)(dimethoxy)phenylsilane. Extensive searches of scientific literature and chemical databases have revealed a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. Consequently, this document provides a comprehensive, theoretically derived prediction of its spectral characteristics. By leveraging established principles of spectroscopy and analyzing empirical data from structurally analogous compounds, we offer a robust predictive framework for researchers. This guide is intended to serve as a valuable resource for the identification and characterization of this compound, should it be synthesized. Furthermore, a plausible synthetic route and a standard characterization workflow are proposed to facilitate future experimental work.

Introduction and Statement on Data Availability

This compound is a silicon-containing organic compound of interest due to its potential utility as a versatile reagent in organic synthesis, particularly in the formation of silicon-containing derivatives and as a protecting group. The presence of a phenyl group, two methoxy groups, and a reactive bromomethoxy group on a central silicon atom suggests a rich and informative spectroscopic profile.

Despite a thorough review of the current scientific literature and chemical databases, no empirical NMR, IR, or MS data for this compound has been found. This guide, therefore, takes a predictive approach, grounded in the analysis of known spectroscopic data for structurally related compounds, to forecast the expected spectral features of the title compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the phenyl, dimethoxy, and bromomethoxy protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic environment.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment | Rationale and Comparative Analysis |

| 7.65 - 7.85 | Multiplet | 2H | ortho-Protons of Phenyl Group | The silicon atom will deshield the ortho protons of the phenyl ring. |

| 7.35 - 7.50 | Multiplet | 3H | meta- and para-Protons of Phenyl Group | These protons are further from the silicon center and will appear at a more typical aromatic chemical shift. |

| 5.40 - 5.60 | Singlet | 2H | -O-CH₂ -Br | The protons of the bromomethoxy group are expected to be significantly downfield due to the deshielding effects of both the adjacent oxygen and bromine atoms. |

| 3.60 - 3.80 | Singlet | 6H | -O-CH₃ | The two methoxy groups are chemically equivalent and will therefore appear as a single sharp peak. |

2.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| 134.0 - 136.0 | ipso-Carbon of Phenyl Group | The carbon directly attached to the silicon atom. |

| 130.0 - 132.0 | para-Carbon of Phenyl Group | Aromatic carbon in the para position. |

| 128.0 - 130.0 | ortho/meta-Carbons of Phenyl Group | The chemical shifts of the ortho and meta carbons will be similar. |

| 70.0 - 75.0 | -O-C H₂-Br | This carbon is expected to be significantly downfield due to the attached electronegative oxygen and bromine atoms. |

| 50.0 - 55.0 | -O-C H₃ | The carbons of the two equivalent methoxy groups. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| 3050 - 3100 | C-H stretch | Aromatic | Characteristic stretching vibrations for C-H bonds on the phenyl ring. |

| 2950 - 3000 | C-H stretch | Aliphatic (-OCH₃, -OCH₂Br) | Stretching vibrations for the C-H bonds of the methoxy and bromomethoxy groups. |

| 1420 - 1440 | C=C stretch | Aromatic | In-plane skeletal vibrations of the phenyl ring. |

| 1050 - 1150 | Si-O-C stretch | Siloxane | A strong and broad absorption band characteristic of the Si-O-C linkage. |

| 700 - 800 | C-Br stretch | Alkyl Halide | The C-Br stretching vibration is expected in this region. |

| 690 - 710 and 730-770 | C-H out-of-plane bend | Monosubstituted Aromatic | Bending vibrations characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Ion | Rationale for Formation |

| 292/294 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in approximately 1:1 ratio). |

| 277/279 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 263/265 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 199 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |

| 183 | [M - OCH₂Br]⁺ | Loss of the bromomethoxy radical. |

| 167 | [M - OCH₂Br - O]⁺ | Subsequent loss of oxygen. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Proposed Experimental Protocol for Synthesis and Characterization

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of dimethoxyphenylsilane with a suitable bromomethoxylating agent.

Figure 1: Proposed synthesis of this compound.

Step-by-step methodology:

-

To a solution of dimethoxyphenylsilane in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid (e.g., zinc chloride).

-

Cool the reaction mixture in an ice bath.

-

Slowly add an equimolar amount of a bromomethoxylating agent, such as bromomethyl methyl ether.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Workflow

The purified product should be characterized using the following standard spectroscopic techniques to confirm its identity and purity.

Figure 2: Standard workflow for spectroscopic characterization.

Molecular Structure

Figure 3: Structure of this compound.

Conclusion

While experimental data for this compound remains elusive, this guide provides a scientifically grounded prediction of its spectroscopic characteristics. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established chemical principles and comparisons with analogous structures. The proposed synthetic route and characterization workflow offer a practical starting point for researchers interested in the synthesis and application of this compound. It is our hope that this predictive guide will serve as a useful tool for the scientific community and encourage further investigation into this and related organosilicon compounds.

References

Due to the absence of direct literature on this compound, this section would typically list the sources for the spectroscopic data of the analogous compounds used for the predictions. For the purpose of this guide, these would include entries from chemical databases such as PubChem and Spectrabase for compounds like diphenyldimethoxysilane, (bromomethyl)dimethylphenylsilane, and dimethoxymethylphenylsilane.

The Enigmatic Reactivity of (Bromomethoxy)(dimethoxy)phenylsilane: A Senior Application Scientist's Perspective

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity profile of (Bromomethoxy)(dimethoxy)phenylsilane, a specialized organosilicon reagent. While direct literature on this specific molecule is sparse, a comprehensive understanding of its chemical behavior can be extrapolated from the well-established reactivity of its constituent functional groups: a highly reactive bromomethoxy moiety, hydrolyzable dimethoxy groups, and a stable phenyl substituent on a central silicon atom. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a predictive framework for the application of this versatile, albeit not widely documented, chemical entity. We will delve into the mechanistic underpinnings of its reactions, propose experimental protocols based on analogous systems, and provide a forward-looking perspective on its potential applications.

Introduction: Deconstructing a Multifunctional Reagent

This compound presents a fascinating case study in multifunctional reagent design. Its structure, featuring a silicon atom bonded to a phenyl group, two methoxy groups, and a bromomethoxy group, suggests a confluence of distinct reactive pathways. The phenyl group imparts thermal stability and influences the electronic environment of the silicon center. The dimethoxy groups are classic precursors for the formation of siloxane networks through hydrolysis and condensation.[1][2][3] Most notably, the bromomethoxy group is a potent electrophilic site, poised for a variety of nucleophilic substitution reactions. Understanding the interplay and selective exploitation of these functionalities is key to harnessing the synthetic potential of this compound.

Table 1: Key Structural Components and Their Predicted Reactivity

| Functional Group | Chemical Formula | Predicted Role in Reactivity |

| Bromomethoxy | -OCH₂Br | Primary electrophilic center, methoxymethylating agent |

| Dimethoxy | -(OCH₃)₂ | Susceptible to hydrolysis, precursor to silanols and siloxanes |

| Phenyl | -C₆H₅ | Steric and electronic modifier of the silicon center, generally stable |

| Silicon Core | -Si- | Lewis acidic center, tetrahedral geometry |

The Electrophilic Heart: Reactivity of the Bromomethoxy Group

The bromomethoxy moiety is the most reactive site in this compound. Analogous to bromomethyl methyl ether, this group is a powerful alkylating agent, specifically for the introduction of a methoxymethyl (MOM) protecting group or a related synthon.[4][5][6] The high reactivity stems from the good leaving group ability of the bromide ion, stabilized by the adjacent oxygen atom.

Nucleophilic Substitution: A Gateway to Functionalization

The primary reaction of the bromomethoxy group is nucleophilic substitution. A wide range of nucleophiles, including alcohols, phenols, amines, and carboxylates, are expected to displace the bromide ion to form a new carbon-nucleophile bond.

Reaction Scheme:

Where Nu⁻ represents a generic nucleophile.

This reaction is anticipated to proceed via an Sₙ2 mechanism, though the possibility of an Sₙ1 pathway involving a transient oxocarbenium ion cannot be entirely ruled out, especially with weaker nucleophiles or under forcing conditions.

Proposed Experimental Protocol: Methoxymethylation of a Hindered Alcohol

This protocol is a hypothetical application based on the known reactivity of similar bromomethyl ethers.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hindered alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.

-

Addition of Silane: Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the silane with atmospheric moisture, which could lead to hydrolysis of the dimethoxy groups.

-

Anhydrous Solvent: Essential for the same reason as the inert atmosphere.

-

Non-nucleophilic Base: Deprotonates the alcohol to form the more nucleophilic alkoxide without competing in the substitution reaction.

-

Slow Addition at Low Temperature: To control the exothermicity of the reaction and minimize potential side reactions.

Potential Side Reactions and Safety Considerations

The high reactivity of the bromomethoxy group necessitates careful handling to avoid unwanted side reactions such as over-alkylation or elimination.[7] Furthermore, it is crucial to acknowledge the potential health hazards. Related compounds like bis(bromomethyl)ether are known to be hazardous, and it is prudent to assume that this compound and its byproducts may have similar toxicological profiles.[8][9] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The Hydrolytic Pathway: Reactivity of the Dimethoxy Groups

The two methoxy groups attached to the silicon atom are susceptible to hydrolysis, a characteristic feature of alkoxysilanes.[10][11][12] This reaction can be catalyzed by both acids and bases and proceeds through the formation of silanol intermediates.[1][2]

dot

Caption: Hydrolysis and condensation pathway of this compound.

Mechanism of Hydrolysis and Condensation

Under acidic conditions, the oxygen atom of a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. In basic media, a hydroxide ion directly attacks the silicon center, leading to a pentacoordinate intermediate.[13] The resulting silanol is often unstable and can undergo self-condensation to form siloxane dimers, oligomers, and eventually a cross-linked polysiloxane network.

Controlling the Hydrolytic Reactivity

The rate of hydrolysis is influenced by factors such as pH, water concentration, solvent, and temperature.[10][13] By carefully controlling these parameters, it is possible to favor either the preservation of the dimethoxy groups or the controlled formation of silanols and siloxanes. For applications where the bromomethoxy group's reactivity is desired, hydrolysis is an unwanted side reaction and should be minimized by using anhydrous conditions.

The Phenylsilyl Moiety: A Stable Anchor with Latent Reactivity

The phenyl group attached to the silicon atom is generally robust and less reactive than the other functional groups. However, it does influence the overall properties of the molecule and can participate in specific reactions.

Steric and Electronic Effects

The bulky phenyl group can sterically hinder the approach of nucleophiles to the silicon center, potentially modulating the rate of hydrolysis of the methoxy groups. Electronically, the phenyl group is electron-withdrawing compared to alkyl groups, which can affect the Lewis acidity of the silicon atom.

Potential for Cross-Coupling Reactions

While not as common as with other organometallics, phenylsilanes can participate in certain transition-metal-catalyzed cross-coupling reactions. This opens up the possibility of further functionalizing the aromatic ring, although this would likely require specific catalytic systems and conditions that are compatible with the other reactive moieties in the molecule.

Synergistic Reactivity and Synthetic Outlook

The true potential of this compound lies in the synergistic application of its multiple reactive sites. For instance, one could envision a scenario where the bromomethoxy group is first used to tether the molecule to a substrate via a nucleophilic substitution reaction. Subsequently, the dimethoxy groups could be hydrolyzed and condensed to form a siloxane-based coating or linker on the substrate's surface.

dot

Caption: A potential two-step synthetic workflow utilizing the dual reactivity.

Conclusion

This compound, while not a widely characterized compound, represents a class of multifunctional reagents with significant synthetic potential. Its reactivity is predicted to be dominated by the electrophilic nature of the bromomethoxy group and the hydrolytic instability of the dimethoxy groups. By understanding the underlying principles of reactivity for these functional groups, researchers can design novel synthetic strategies for applications ranging from targeted functionalization and protection group chemistry to surface modification and materials science. The insights provided in this guide serve as a foundational framework for the exploration and application of this and other similarly structured organosilicon compounds.

References

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Plueddemann, E. P. (1991). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 5(4), 261-277.

- Arkles, B. (1998). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 1, pp. 3-17). VSP.

- US Patent 4,395,563 A, Hydrolysis of alkoxysilanes. (1983).

- Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691.

-

Phenylsilane. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Morgon, N. H., & Riveros, J. M. (2013). Gas-Phase Nucleophilic Reactivity of Alkoxysilanes. Journal of the Brazilian Chemical Society, 24(2), 205-213.

- Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. (2007). Organic Process Research & Development, 11(4), 754-756.

-

Phenylsilane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Benkeser, R. A., & Smith, R. A. (1961). Some Reactions of Phenylsilane. Journal of the American Chemical Society, 83(24), 5021-5022.

-

Phenylsilane. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

- Heymann, H., & Crouse, D. J. (1949). The Preparation and Properties of Some Branched-Chain Alkyl Bromomethyl Ethers. Journal of the American Chemical Society, 71(1), 260-261.

- Ryan, J. W. (1962). Redistribution and Reduction Reactions of Alkoxysilanes. Journal of the American Chemical Society, 84(24), 4730–4734.

-

Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. (2022). ACS Omega, 7(45), 41045–41054.

- Ibrahim, M. A., & Yilmaz, G. (2018).

-

Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved January 13, 2026, from [Link]

-

13.3 Reactions of Ethers. (2021, February 22). Organic Chemistry [Video]. YouTube. [Link]

-

Cas 13057-17-5,Bromomethyl methyl ether. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 3. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 4. Page loading... [guidechem.com]

- 5. Bromomethyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 13057-17-5,Bromomethyl methyl ether | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. gelest.com [gelest.com]

- 12. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthetic Utility of Functionalized Arylsilanes: A Surrogate-Based Exploration of (Bromomethoxy)(dimethoxy)phenylsilane's Potential

Abstract

While the specific reagent (Bromomethoxy)(dimethoxy)phenylsilane is not prominently featured in established chemical literature, its constituent functional groups—a reactive bromomethoxy moiety and a dimethoxyphenylsilyl core—point toward significant potential in two cornerstone areas of modern organic synthesis: hydroxyl group protection and palladium-catalyzed cross-coupling reactions. This technical guide, therefore, explores these applications through the lens of well-characterized and functionally analogous organosilane reagents. We will delve into the mechanistic underpinnings, practical considerations, and field-proven protocols for leveraging silyl ethers in protection/deprotection strategies and employing arylsilanes in robust carbon-carbon bond formations, thereby providing researchers, scientists, and drug development professionals with a comprehensive framework for harnessing the power of this versatile class of compounds.

Introduction: Deconstructing a Hypothetical Reagent

The inquiry into "this compound" presents a fascinating case study in reagent design. The (dimethoxy)phenylsilane component suggests a silicon atom bonded to a phenyl group and two methoxy groups. Such alkoxysilanes are common precursors to organosilanols, which are exceptionally useful nucleophiles in cross-coupling reactions.[1][2] The Bromomethoxy fragment (Br-CH₂-O-) is a classic electrophilic handle, structurally similar to reagents like bromomethyl methyl ether (BMME), which are used to install protecting groups such as the methoxymethyl (MOM) ether.[3][4]

The logical synthesis of such a molecule would likely involve the controlled reaction of a dimethoxyphenylsilanol with formaldehyde and HBr. However, in the absence of specific data for this unique combination, we can infer its intended utility. This guide will therefore focus on the two primary applications that the structure of this compound strongly suggests, using established and reliable organosilane analogues to illustrate the core chemical principles.

Application I: The Silyl Ether as a Premier Hydroxyl Protecting Group

In multi-step synthesis, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. The hydroxyl group, with its acidic proton and nucleophilic oxygen, is a frequent participant in such interference. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability to a wide range of non-acidic and non-fluoride conditions, and crucially, their clean and selective removal.[5]

The Causality of Silylation: Mechanism and Reagent Choice

The formation of a silyl ether proceeds via an SN2-like attack of the alcohol's oxygen atom on the electrophilic silicon center of a halosilane, typically a chlorosilane.[6] The reaction is almost universally conducted in the presence of a mild, non-nucleophilic base, such as imidazole or triethylamine, which serves two purposes: it deprotonates a portion of the alcohol to form a more potent alkoxide nucleophile and scavenges the HCl byproduct, driving the reaction to completion.[7]

The choice of substituents on the silicon atom is critical as it dictates the steric hindrance around the silicon and the electronic properties of the silyl ether, which in turn governs its stability and the conditions required for its cleavage.[8]

| Protecting Group | Abbreviation | Common Reagent | Relative Acid Stability (Less Stable > More Stable) |

| Trimethylsilyl | TMS | TMS-Cl | 1 |

| Triethylsilyl | TES | TES-Cl | ~64 |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMS-Cl | ~20,000 |

| Triisopropylsilyl | TIPS | TIPS-Cl | ~700,000 |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | ~5,000,000 |

Data sourced from literature on relative hydrolysis rates. Stability is highly dependent on specific substrate and conditions.[5][8]

Deprotection is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the Silicon-Fluorine bond (bond energy ~580 kJ/mol) provides a powerful thermodynamic driving force for the cleavage of the Si-O bond.[5] Acidic conditions can also be used, with the lability of the silyl ether being inversely proportional to the steric bulk of the silicon substituents.[8]

Visualization: Silyl Ether Protection Workflow

Caption: General workflow for alcohol protection and deprotection using silyl ethers.

Experimental Protocol: TBDMS Protection of Benzyl Alcohol

This protocol describes a robust and widely applicable method for protecting a primary alcohol.

-

Preparation: To a solution of benzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq). Stir the solution at room temperature under an inert atmosphere (N₂ or Ar) until all solids have dissolved.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of a new, less polar spot for the silyl ether product. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x). The combined organic layers are washed sequentially with water and brine to remove DMF and imidazole hydrochloride.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.

Application II: Arylsilanes in Hiyama-Denmark Cross-Coupling

The palladium-catalyzed cross-coupling of organosilicon compounds with organic halides or pseudohalides is a cornerstone of modern C-C bond formation.[9] While the original Hiyama coupling required a fluoride activator, the Hiyama-Denmark modification utilizes organosilanols or their precursors (like alkoxysilanes) under basic, fluoride-free conditions.[1][10] This is a significant advantage, as it allows the reaction to be performed on substrates bearing fluoride-sensitive groups, such as silyl protecting groups.[11]

Mechanistic Rationale: The Role of the Silanolate

The key to the fluoride-free Hiyama-Denmark coupling is the generation of a reactive silanolate species in situ from an organosilanol. Alkoxysilanes, such as the (dimethoxy)phenylsilane core of our hypothetical reagent, are readily hydrolyzed to the corresponding silanols, which are then deprotonated by a base (e.g., NaOH, KOSiMe₃) to form the active nucleophile.[2][12]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the organic group is transferred from silicon to palladium. The silanolate coordinates to the Pd(II) center, forming a Pd-O-Si linkage. This intermediate then undergoes intramolecular transfer of the aryl group from silicon to palladium, displacing the silyloxy group.[13]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]

Visualization: Hiyama-Denmark Catalytic Cycle

Caption: The catalytic cycle of the Hiyama-Denmark cross-coupling reaction.

Experimental Protocol: Coupling of a Phenylsilanol with 4-Bromoanisole

This protocol outlines the coupling of a pre-formed or in-situ generated arylsilanol with an aryl bromide.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, charge a reaction vessel with the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous solvent (e.g., THF or Dioxane) and stir for 15-20 minutes.

-

Reaction Setup: To the activated catalyst mixture, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), the organosilanol (e.g., phenyldimethylsilanol, 1.5 eq), and the base (e.g., KOSiMe₃, 2.0 eq).

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS, observing the disappearance of the aryl bromide.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. The filtrate is then washed with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

| Aryl Halide Partner | Arylsilanol Partner | Typical Yield (%) |

| 4-Bromoanisole | Phenyldimethylsilanol | >90% |

| 1-Chloro-4-nitrobenzene | (4-methoxyphenyl)dimethylsilanol | ~85% |

| 2-Bromopyridine | Vinyldimethylsilanol | >95% |

| 4-Iodotoluene | (Thiophen-2-yl)dimethylsilanol | ~88% |

Yields are representative and depend on the specific catalyst, ligand, and conditions employed.[1][13]

Conclusion and Future Outlook

While a direct investigation of this compound was not feasible, a thorough analysis of its constituent parts provides a clear roadmap to its potential applications. The principles governing silyl ether protection and Hiyama-Denmark cross-coupling are robust and broadly applicable. The dimethoxyphenylsilyl core is an excellent precursor for fluoride-free cross-coupling reactions, offering a stable, low-toxicity alternative to organoboron and organotin reagents. The bromomethoxy handle, while not directly attached to the silicon, suggests a bifunctional reagent capable of first undergoing a substitution reaction followed by a subsequent cross-coupling of the intact arylsilane moiety. The development of such multi-functional, "designer" reagents represents a promising frontier in synthetic chemistry, enabling more efficient and convergent synthetic strategies.

References

-

St. Clair, J. D. (2005). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Organic Process Research & Development, 9(6), 1013-1014. [Link]

-

Denmark, S. E., & Smith, R. C. (2015). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Accounts of Chemical Research, 48(5), 1504-1517. [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Denmark, S. E., & Ober, M. H. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. Accounts of Chemical Research, 41(11), 1454-1466. [Link]

-

Denmark, S. E., & Smith, R. C. (2015). Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development, 19(6), 760-785. [Link]

-

Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds. Retrieved from [Link]

-

Zhang, Y., & Rovis, T. (2010). Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. Journal of the American Chemical Society, 132(33), 11493–11495. [Link]

-

Li, J., et al. (2023). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 28(14), 5484. [Link]

-

Riera, M., & Verdaguer, X. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8573–8580. [Link]

-

Denmark, S. E., & Ober, M. H. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods. Accounts of Chemical Research, 41(11), 1454-1466. [Link]

-

Chan, T. H., & Chen, L. M. (1987). Silicon-functionalized silyl enol ethers: A novel dialkylchlorosilyl enol ether and its conversion to alkoxy- and aminosilyl enol ethers. Tetrahedron Letters, 28(15), 1605-1608. [Link]

-

OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

-

Kannengießer, J.-F., et al. (2021). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. Chemistry – A European Journal, 27(5), 1838-1848. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]

-

Metadynea. (n.d.). How can Bromomethyl Methyl Ether be Prepared and Applied in Pharmaceuticals?. Retrieved from [Link]

-

Yorimitsu, H., et al. (2021). Stabilities of alkoxyphenylsilanes and a siloxyphenylsilane under basic conditions for the Suzuki–Miyaura reaction. Tetrahedron, 81, 131888. [Link]

-

Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]

-

St. Clair, J. D. (2005). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Organic Process Research & Development, 9(6), 1013-1014. [Link]

-

Scott, J. S., & Snieckus, V. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society, 143(30), 11493–11500. [Link]

-

Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. The Journal of Organic Chemistry, 71(25), 9473–9484. [Link]

-

St. Clair, J. D. (2005). Communication to the Editor - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Organic Process Research & Development, 9(6), 1013-1014. [Link]

-

Scott, J. S., & Snieckus, V. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]

-

Kannengießer, J.-F., et al. (2021). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. ResearchGate. [Link]

-

Witucki, G. L. (1993). Chemistry and applications of alkoxy silanes. Journal of Coatings Technology, 65(822), 57-60. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkynylsilanes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

-

Semba, K., et al. (2016). Reductive Cross-Coupling of Conjugated Arylalkenes and Aryl Bromides with Hydrosilanes by Cooperative Palladium/Copper Catalysis. Angewandte Chemie International Edition, 55(21), 6275-9. [Link]

-

Ma, W.-Y., et al. (2023). Hiyama Cross-Coupling Reaction of Aryl Vinylsilanes and Aryl Halides. Request PDF. [Link]

Sources

- 1. Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. guidechem.com [guidechem.com]

- 4. Bromomethyl methyl ether Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Hiyama Coupling [organic-chemistry.org]

- 10. Hiyama-Denmark Coupling [organic-chemistry.org]

- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: practical alternatives to boron- and tin-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Technical Guide to (Bromomethoxy)(dimethoxy)phenylsilane: A Novel Orthogonal Protecting Group for Hydroxyl Moieties

Abstract